8-Azabicyclo[3.2.1]octan-3-amine
Overview
Description
8-Azabicyclo[3.2.1]octan-3-amine is a bicyclic amine that forms the core structure of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-Azabicyclo[3.2.1]octan-3-amine can be achieved through various synthetic routes. One common method involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
A convenient one-step method for the preparation of 8-Azabicyclo[3.2.1]octan-3-one derivatives, which are analogs of epibatidine, involves the reaction of succinic aldehyde with heterocyclic amines and acetonedicarboxylic acid in the presence of sodium hydrogen phosphate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic systems and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
8-Azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Azabicyclo[3.2.1]octan-3-amine has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly those involved in the cholinergic system. This interaction can modulate neurotransmitter release and influence various physiological processes .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octan-3-amine can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound also contains a bicyclic nitrogen heterocycle and has significant potential in drug discovery.
8-Oxa-3-azabicyclo[3.2.1]octane: This compound is used in organic synthesis and has applications in the pharmaceutical and agrochemical industries.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications.
Biological Activity
8-Azabicyclo[3.2.1]octan-3-amine, a bicyclic amine, has garnered significant attention in medicinal chemistry due to its structural characteristics and potential pharmacological applications. This compound is particularly relevant in the context of neuropharmacology and drug design, where it serves as a scaffold for developing various therapeutic agents.
Structural Characteristics
The molecular structure of this compound features a bicyclic framework that includes a nitrogen atom within its rings. This configuration is crucial for its biological interactions and activity. The compound can exist in multiple forms, including solvated and unsolvated states, which may influence its pharmacokinetic properties and biological efficacy .
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as a monoamine reuptake inhibitor. It has been studied for its potential use in treating various neuropsychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .
The compound primarily functions by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system. This mechanism is similar to that of established antidepressants but may offer a more favorable side effect profile compared to traditional monoamine reuptake inhibitors .
Study 1: Affinity at Monoamine Transporters
A study evaluated various derivatives of 8-Azabicyclo[3.2.1]octane for their binding affinities at dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). The results indicated that certain modifications to the structure could enhance selectivity and potency at these targets .
Compound | DAT Affinity | SERT Affinity | NET Affinity |
---|---|---|---|
Base Compound | Moderate | Low | Low |
8-Cyclopropylmethyl Derivative | High | Moderate | Low |
This table illustrates how structural changes can significantly influence the binding profiles of these compounds.
Study 2: Antidepressant Potential
Another research effort focused on the antidepressant effects of this compound derivatives in animal models. The findings suggested that these compounds could effectively reduce depressive behaviors, with some derivatives showing comparable efficacy to traditional SSRIs but with fewer side effects .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Bicyclic amine | Neuroactive |
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | Methylated bicyclic structure | High affinity for serotonin receptors |
3-Aminoquinoline | Aromatic ring system | Antimicrobial properties |
This comparison highlights the diverse biological activities stemming from slight structural variations among related compounds.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERCTXGMBRAWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.